2'-Bromobiphenyl-3-carboxylic acid

Overview

Description

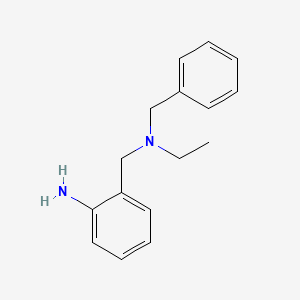

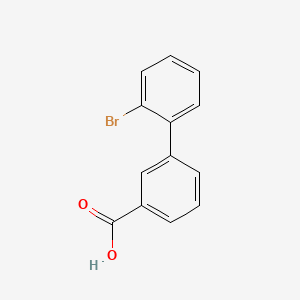

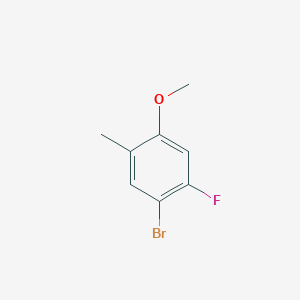

2’-Bromobiphenyl-3-carboxylic acid is an organic compound with the linear formula C13H9BrO2 . It has a molecular weight of 277.12 g/mol . The IUPAC name for this compound is 2’-bromo[1,1’-biphenyl]-3-carboxylic acid .

Synthesis Analysis

The synthesis of 2’-Bromobiphenyl-3-carboxylic acid involves several steps. The reaction starts with the carboxylic acid reacting with PBr3 to form an acid bromide and HBr . The acid bromide then undergoes tautomerization into its enol tautomer, which subsequently reacts with Br2 to give α-bromination . Finally, the product undergoes nucleophilic acyl substitution, causing the hydrolysis of the acid bromide to reform the carboxylic acid .Molecular Structure Analysis

The molecular structure of 2’-Bromobiphenyl-3-carboxylic acid consists of a carboxylic acid group attached to a biphenyl group, which has a bromine atom on the 2’ position . The InChI code for this compound is 1S/C13H9BrO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) .Chemical Reactions Analysis

Carboxylic acids, including 2’-Bromobiphenyl-3-carboxylic acid, can undergo a variety of reactions. They can react with bases to form ionic salts . They can also undergo substitution at the carbonyl bond, most of which involve attack by a nucleophile . Additionally, they can undergo decarboxylation, where the R-C bond is broken in such a way that CO2 is lost and R-H is formed .Physical And Chemical Properties Analysis

2’-Bromobiphenyl-3-carboxylic acid is a solid with a melting point of 192-196 °C .Scientific Research Applications

Enzyme Inhibition Studies

Research involving compounds similar to 2'-Bromobiphenyl-3-carboxylic acid has demonstrated their effectiveness as inhibitors for various enzymes. For instance, cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, were investigated for their inhibitory effects on the carbonic anhydrase enzyme (CA). These derivatives exhibited significant inhibitory effects, highlighting their potential for therapeutic applications in conditions where CA activity is implicated (Boztaş et al., 2015).

Synthetic Chemistry

In synthetic chemistry, 2'-Bromobiphenyl-3-carboxylic acid and related compounds serve as precursors in various synthetic routes. A notable example is the one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids from related bromophenyl carboxylic acids via Cu-catalyzed hydroxylation and oxidative cycloetherification, demonstrating the compound's utility in synthesizing complex organic structures (Xu et al., 2015). Additionally, methods for synthesizing 4'-Bromobiphenyl-4-carboxylic acid, closely related to 2'-Bromobiphenyl-3-carboxylic acid, highlight its significance in organic synthesis due to its efficiency and high yield (Yan-lon, 2015).

Development of Multitarget-directed Ligands

Compounds based on the chromone structure, synthesized through methods involving bromochromone carboxylic acids, exemplify the strategic development of multitarget-directed ligands for potential therapeutic applications. The optimized synthetic route for chromone-2-carboxylic acids enhances the discovery process for these ligands, underlining the role of brominated carboxylic acids in medicinal chemistry (Cagide et al., 2019).

Tyrosinase Inhibition and Molecular Docking Studies

Biphenyl ester derivatives, related to 2'-Bromobiphenyl-3-carboxylic acid, have been synthesized and shown to possess significant anti-tyrosinase activities, a key factor in treatments for conditions like hyperpigmentation. Molecular docking studies of these derivatives have further elucidated their inhibitory mechanisms, offering insights into their potential pharmaceutical applications (Kwong et al., 2017).

Safety and Hazards

2’-Bromobiphenyl-3-carboxylic acid is classified as Acute Tox. 4 Oral, Aquatic Chronic 2, and Eye Irrit. 2 . It is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name |

3-(2-bromophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEELEWDUQGZTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651800 | |

| Record name | 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049143-36-3 | |

| Record name | 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1518908.png)

![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)